Nardosinonediol

Description

Structure

3D Structure

Properties

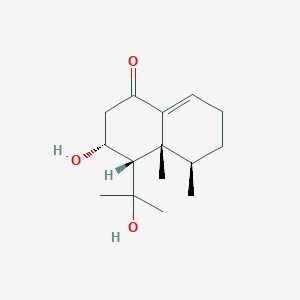

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3R,4S,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 |

InChI Key |

DBDGFZLAYDIKSV-JWFUOXDNSA-N |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H]([C@@H](CC2=O)O)C(C)(C)O)C |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Nardosinonediol from Nardostachys jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardostachys jatamansi, a perennial herb found in the Himalayas, has a long history of use in traditional medicine. Modern phytochemical investigations have revealed a wealth of bioactive sesquiterpenoids within its rhizomes. Among these, Nardosinonediol has emerged as a compound of significant interest due to its potential therapeutic properties, including antidepressant and cardioprotective activities.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from N. jatamansi. It details the experimental protocols for extraction, fractionation, and purification, presents available quantitative data, and proposes a putative signaling pathway based on the activities of related compounds. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Nardostachys jatamansi DC. (family Valerianaceae) is a well-known medicinal plant whose rhizomes are rich in sesquiterpenoids.[2][3] These compounds are considered to be the primary contributors to the plant's diverse pharmacological effects.[3] this compound, a sesquiterpenoid belonging to the nardosinane class, is a notable constituent of this plant.[4] While its direct discovery is intertwined with the broader phytochemical analysis of the plant, its identification has been facilitated by modern chromatographic and spectroscopic techniques. It is also recognized as a degradation product of the more abundant nardosinone, particularly in methanolic solutions, which has implications for its isolation and handling.

Experimental Protocols

The isolation of this compound from N. jatamansi rhizomes involves a multi-step process encompassing extraction, fractionation, and final purification. The following protocols are a composite of established methods for the isolation of sesquiterpenoids from this plant.[5][6]

Plant Material and Extraction

-

Plant Material Preparation: Dried rhizomes of Nardostachys jatamansi are coarsely powdered to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Maceration: The powdered rhizome material is soaked in methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction.[6]

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered rhizomes can be subjected to continuous extraction with methanol in a Soxhlet apparatus for several hours (e.g., 24-48 hours).[6]

-

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a water-methanol mixture.

-

This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as:

-

n-hexane

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

n-butanol

-

-

Each fraction is concentrated in vacuo to yield the respective sub-fractions. Sesquiterpenoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound, as identified by analytical HPLC, are subjected to preparative HPLC for final purification.

-

While a specific preparative method for this compound is not detailed in the literature, the following analytical conditions can be adapted for preparative scale:[4]

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective. A suggested gradient could be 20% B to 80% B over 30 minutes.[4]

-

Detection: UV detection at 254 nm is appropriate.[4]

-

The fraction corresponding to the retention time of this compound is collected.

-

-

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Quantitative Data

Quantitative data on the isolation of this compound is limited in the available literature. The following table summarizes the available pharmacokinetic parameters.

| Parameter | Value (Pure this compound) | Value (in N. jatamansi Extract) | Reference |

| Tmax (min) | 5.00 | 5.83 | [1] |

| AUC₀₋∞ (µg·min/mL) | 6.42 | 4.15 | [1] |

Note: Yield and purity data for the isolation of this compound are not explicitly reported in the reviewed literature. These values would be dependent on the specific extraction and purification methods employed.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Putative Signaling Pathway for this compound's Bioactivity

While the direct signaling pathways of this compound are not yet elucidated, based on the known anti-inflammatory and neuroprotective effects of other sesquiterpenoids from N. jatamansi, a potential mechanism of action may involve the modulation of the NF-κB signaling pathway. Several compounds from this plant have been shown to inhibit the activation of NF-κB.[5]

Caption: Hypothesized NF-κB inhibitory pathway.

Another potential pathway, based on the activity of other compounds from N. jatamansi, is the AGE-RAGE signaling pathway.[7] This pathway is implicated in various pathological conditions, including inflammation and cancer.

Caption: Hypothesized AGE-RAGE pathway modulation.

Conclusion

This compound represents a promising bioactive compound from Nardostachys jatamansi. This guide outlines the fundamental procedures for its discovery and isolation, providing a framework for researchers to build upon. While a detailed, standardized protocol for preparative isolation and comprehensive quantitative data are yet to be fully established in the literature, the information presented here offers a solid starting point for further investigation. The elucidation of its precise mechanism of action, potentially through the NF-κB or AGE-RAGE signaling pathways, will be a critical next step in realizing its therapeutic potential. Future research should focus on optimizing isolation protocols to improve yields and purity, as well as conducting in-depth pharmacological studies to confirm its biological targets and signaling pathways.

References

- 1. Pharmacokinetic study comparing pure desoxo-narchinol A and this compound with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. AGE-RAGE synergy influences programmed cell death signaling to promote cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nardosinonediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a naturally occurring sesquiterpenoid found in the plant Nardostachys jatamansi, a species with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from available scientific literature. While this compound is a known constituent of Nardostachys jatamansi and a primary intermediate in the degradation of the more extensively studied compound, nardosinone, detailed structural elucidation data for this compound itself is limited in readily available literature.[2] This guide synthesizes the current understanding of its chemical properties and provides context based on related compounds.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₄O₃.[2] Its structure is closely related to that of nardosinone, from which it is derived through the opening of a peroxide bridge.[2] While a definitive, publicly available 2D structure and IUPAC name for this compound are not consistently reported across scientific databases, its identity has been confirmed in studies through techniques such as Ultra-High-Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD/Q-TOF MS) by comparison to a standard compound.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₃ | [2] |

| CAS Number | 20489-11-6 | N/A |

Stereochemistry

The stereochemistry of this compound has not been definitively established in the reviewed literature through methods like X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) studies that would allow for the assignment of absolute configurations (R/S notation) at its chiral centers. However, given its origin as a natural product and its close structural relationship to nardosinone, it is expected to possess a specific and consistent stereochemistry. The determination of the absolute configuration of natural products is typically achieved through techniques such as X-ray crystallography, chiral synthesis, or computational methods combined with spectroscopic data.

Relationship with Nardosdaucanol

Interestingly, a new daucane-type sesquiterpenoid named nardosdaucanol, also isolated from Nardostachys jatamansi, shares the same molecular formula as this compound (C₁₅H₂₄O₃). The structural elucidation of nardosdaucanol has been reported, including its 1H and 13C NMR data. It is plausible that "this compound" and "nardosdaucanol" are either synonymous for the same compound or represent closely related isomers. Further comparative analysis of their spectroscopic data would be necessary to confirm this relationship.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Nardosdaucanol (a potential isomer or synonym for this compound)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 1 | 78.9 | 3.85 (dd, 10.0, 8.0) |

| 2 | 29.5 | 1.95 (m), 1.65 (m) |

| 3 | 35.4 | 1.80 (m), 1.55 (m) |

| 4 | 139.8 | |

| 5 | 125.4 | 5.40 (d, 5.0) |

| 6 | 40.2 | 2.25 (m) |

| 7 | 30.1 | 1.75 (m), 1.45 (m) |

| 8 | 20.2 | 1.60 (m), 1.25 (m) |

| 9 | 48.7 | 1.90 (m) |

| 10 | 72.1 | |

| 11 | 29.8 | 2.10 (sept, 7.0) |

| 12 | 21.5 | 0.95 (d, 7.0) |

| 13 | 21.3 | 0.93 (d, 7.0) |

| 14 | 16.8 | 1.70 (s) |

| 15 | 60.5 | 4.10 (d, 12.0), 3.95 (d, 12.0) |

Note: This data is for Nardosdaucanol and is provided here as a potential reference for this compound due to the identical molecular formula. The original publication should be consulted for detailed assignments.

Experimental Protocols

Isolation of Sesquiterpenoids from Nardostachys jatamansi

While a specific protocol for the isolation of pure this compound is not detailed in the available literature, general methods for the extraction and separation of sesquiterpenoids from Nardostachys jatamansi have been described. These typically involve the following steps:

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like maceration, percolation, or Soxhlet extraction.[3]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography on silica gel or reversed-phase C18 material, and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[2]

Caption: General workflow for the isolation of this compound.

Structural Elucidation Methodologies

The definitive structural elucidation of this compound would require a combination of modern spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential for determining the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide additional structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and the absolute stereochemistry of a crystalline compound.

-

Chiral Synthesis: The total synthesis of all possible stereoisomers and comparison of their spectroscopic and physical properties with the natural product can definitively establish its absolute configuration.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. Most of the pharmacological research on constituents of Nardostachys jatamansi has focused on nardosinone. Nardosinone has been shown to possess a range of activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[1] Given the close structural relationship, it is plausible that this compound may exhibit similar or related biological properties. Further research is needed to investigate the specific bioactivities of this compound and to elucidate the molecular mechanisms and signaling pathways involved.

Caption: Hypothetical signaling pathway for this compound's biological activity.

Conclusion and Future Directions

This compound is a recognized but structurally under-characterized sesquiterpenoid from Nardostachys jatamansi. While its molecular formula is known and its presence in the plant is confirmed, a comprehensive public record of its detailed chemical structure, including its specific stereochemistry, is lacking. The structural data for the co-isolated compound nardosdaucanol, which shares the same molecular formula, provides a valuable lead for future comparative studies.

To fully unlock the potential of this compound for drug discovery and development, further research is imperative. Key future work should focus on:

-

Definitive Structural Elucidation: Isolation of a sufficient quantity of pure this compound to perform comprehensive 1D and 2D NMR spectroscopy and to obtain single crystals for X-ray crystallographic analysis. This will unequivocally determine its chemical structure and absolute stereochemistry.

-

Comparative Studies: A direct comparison of the spectroscopic data of this compound and nardosdaucanol is necessary to clarify their relationship.

-

Biological Screening: A systematic evaluation of the biological activities of purified this compound is required to identify its pharmacological potential.

-

Mechanistic Studies: Should significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

This technical guide serves as a summary of the current knowledge on this compound and highlights the critical gaps that need to be addressed to fully understand its chemical and biological properties.

References

Nardosinonediol as a Degradation Product of Nardosinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinone, a prominent bioactive sesquiterpenoid from Nardostachys jatamansi, is recognized for its therapeutic potential, including neuroprotective and cardioprotective effects. However, its instability under certain conditions leads to the formation of various degradation products, with nardosinonediol being a key initial intermediate. This technical guide provides a comprehensive overview of the degradation of nardosinone to this compound and subsequent products. It includes quantitative data on degradation, detailed experimental protocols for degradation and analysis, and visual representations of the degradation pathway and associated biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of nardosinone-based therapeutics, aiding in quality control and the understanding of its metabolic fate.

Introduction

Nardosinone is a sesquiterpene peroxide that has garnered significant interest for its diverse pharmacological activities.[1] Despite its therapeutic promise, the inherent instability of the peroxide bridge in its structure makes it susceptible to degradation under various conditions, including high temperatures and acidic environments.[2][3] Understanding the degradation profile of nardosinone is crucial for ensuring the quality, stability, and efficacy of nardosinone-containing products. One of the primary initial degradation products is this compound, formed through the opening of the peroxy ring.[4][5] This guide delves into the specifics of this degradation process.

Nardosinone Degradation and this compound Formation

The degradation of nardosinone is significantly influenced by environmental factors such as temperature and pH. It has been observed that nardosinone degrades more readily at high temperatures and in simulated gastric fluid compared to simulated intestinal fluid.[2][3] The initial and pivotal step in this degradation cascade is the opening of the five-membered peroxy ring, leading to the formation of this compound.[5]

Quantitative Analysis of Nardosinone Degradation

Studies involving the reflux of nardosinone in boiling water have provided quantitative insights into its degradation. After complete degradation, a variety of products are formed, with their relative yields determined by analytical techniques. The following table summarizes the yields of the main degradation products isolated from the refluxed products of nardosinone in boiling water.[2]

| Degradation Product | Yield (%) |

| 2-deoxokanshone M | 64.23 |

| desoxo-narchinol A | 2.17 |

| 2-deoxokanshone L | 1.10 |

| isonardosinone | 3.44 |

Table 1: Yields of the main degradation products of nardosinone after reflux in boiling water.[2]

Experimental Protocols

This section outlines the methodologies for the degradation of nardosinone and the subsequent analysis of its degradation products.

Nardosinone Degradation in Boiling Water

This protocol describes the procedure for the degradation of nardosinone under reflux conditions.

Materials:

-

Nardosinone (purity >98%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolve a known quantity of nardosinone in deionized water in a round-bottom flask.

-

Attach the reflux condenser to the flask.

-

Heat the solution to boiling using a heating mantle and maintain a gentle reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Ultra-Performance Liquid Chromatography (UPLC) until nardosinone is completely degraded (approximately 2 hours).[2]

-

Once the degradation is complete, cool the solution to room temperature.

-

Dry the resulting degradation mixture under reduced pressure.

Isolation of Degradation Products

This protocol details the separation of the degradation products using column chromatography.

Materials:

-

Degradation mixture from section 3.1

-

ODS (Octadecyl-silica) reversed-phase column material

-

Methanol (MeOH)

-

Deionized water

-

Chromatography column

-

Fraction collector

Procedure:

-

Subject the dried degradation mixture to an ODS reversed-phase column.

-

Elute the column with a gradient of methanol in water (e.g., from 30:70 to 100:0 v/v).

-

Collect the fractions using a fraction collector.

-

Combine fractions based on their TLC or UPLC profiles.

-

Further purify the combined fractions using techniques such as preparative TLC or recrystallization to isolate individual degradation products.[2]

Quantitative Analysis by UPLC-PDA

This protocol provides a method for the quantitative analysis of nardosinone and its degradation products.

Instrumentation:

-

Waters Acquity UPLC® H class plus system with a Photo-Diode Array (PDA) detector.

-

Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient: A linear gradient suitable for separating the compounds of interest (e.g., 18-26% A over 22 minutes, then 26-95% A over 8 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 3 µL.

Procedure:

-

Prepare standard solutions of nardosinone and its isolated degradation products at various concentrations.

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the degradation mixture sample.

-

Quantify the degradation products in the sample by comparing their peak areas to the calibration curves.

Degradation and Signaling Pathways

Nardosinone Degradation Pathway

The degradation of nardosinone is a multi-step process initiated by the cleavage of the peroxy ring to form this compound. This intermediate can then undergo further reactions, including keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol rearrangement, to yield a variety of degradation products.[2][3]

Experimental Workflow for Degradation Profiling

The following diagram illustrates a typical workflow for studying the degradation profile of nardosinone.

Nardosinone and Associated Signaling Pathways

Nardosinone has been shown to exert its biological effects, particularly its neuroprotective activities, through the modulation of key signaling pathways.

Nardosinone can influence the cAMP/PKA pathway, which is involved in various cellular processes, including neuronal survival and differentiation. It has been shown to protect against neuronal injury by promoting this pathway.

The AKT/mTOR pathway is another critical signaling cascade implicated in cell survival, proliferation, and metabolism. Nardosinone has been found to suppress the activation of this pathway in the context of neuroinflammation.

Conclusion

This compound is a crucial intermediate in the degradation of nardosinone, a process that is highly dependent on environmental conditions. A thorough understanding of this degradation pathway and the resulting products is essential for the development of stable and effective nardosinone-based pharmaceuticals. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further investigation into the biological activities of this compound and other degradation products will provide a more complete picture of the pharmacological and toxicological profile of nardosinone upon administration and storage.

References

- 1. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids [mdpi.com]

- 2. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Rapid UPLC-PDA Method for Quality Control of Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nardosinonediol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol, a naturally occurring sesquiterpenoid found in the medicinal plant Nardostachys jatamansi, is a compound of increasing interest within the scientific community. As a key bioactive constituent and a primary intermediate in the degradation of the more extensively studied nardosinone, this compound exhibits significant biological activities, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H24O3. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H24O3 | [1][2] |

| Molecular Weight | 252.35 g/mol | [1] |

| CAS Number | 20489-11-6 | [1][2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in DMSO | [2] |

| Purity | >98% (commercially available) |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

Biological Activities and Signaling Pathways

This compound, as a significant component of Nardostachys jatamansi extracts, contributes to the plant's therapeutic properties. Its biological activities are primarily centered around its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Extracts of Nardostachys jatamansi, containing this compound, have been shown to exert anti-inflammatory effects. The underlying mechanism for the extract is believed to involve the modulation of key inflammatory pathways. While direct studies on this compound are limited, it is plausible that it contributes to the observed activity through the inhibition of pro-inflammatory mediators.

Neuroprotective Effects

The neuroprotective properties of Nardostachys jatamansi are well-documented, with nardosinone being a key contributor. As a closely related compound and a metabolite, this compound is also implicated in these effects. The neuroprotective mechanisms of the plant's extracts involve the modulation of signaling pathways such as the NF-κB and AKT/mTOR pathways. These pathways are critical in regulating cellular processes like inflammation, apoptosis, and survival.

Caption: Postulated Signaling Pathways Modulated by this compound.

Experimental Protocols

Isolation of this compound from Nardostachys jatamansi

The following protocol outlines a general procedure for the isolation of this compound. Optimization may be required based on the specific plant material and available equipment.

Caption: Workflow for the Isolation of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Nardostachys jatamansi are subjected to exhaustive extraction with methanol using a Soxhlet apparatus.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is further purified by column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization

The isolated this compound should be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

In Vitro Anti-inflammatory Assay (General Protocol)

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for 24 hours.

-

The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

In Vitro Neuroprotection Assay (General Protocol)

Cell Culture: Human neuroblastoma cell line SH-SY5Y is cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

Neurotoxicity Assay:

-

SH-SY5Y cells are seeded in a 96-well plate.

-

The cells are pre-treated with different concentrations of this compound for 1 hour.

-

Neurotoxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.

-

Cell viability is assessed after 24 hours using the MTT assay.

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. This technical guide provides a foundational understanding of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for drug development. The detailed experimental protocols provided herein offer a starting point for researchers to further investigate this intriguing natural product.

References

Nardosinonediol as a Serotonin Transporter (SERT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Nardosinonediol's role as a serotonin transporter (SERT) inhibitor. This compound, a natural sesquiterpenoid isolated from plants of the Nardostachys genus, has demonstrated significant inhibitory activity against the human serotonin transporter. This document consolidates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated molecular pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives as modulators of the serotonergic system.

Introduction to this compound and the Serotonin Transporter

The serotonin transporter (SERT) is a critical membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1] This process terminates serotonergic signaling and is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2] The inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3]

This compound is a sesquiterpenoid compound that has been identified in plant species such as Nardostachys jatamansi and Nardostachys chinensis. These plants have a long history of use in traditional medicine for treating various neurological and digestive disorders. Recent scientific investigations have focused on the neuropharmacological properties of their constituent compounds, leading to the identification of this compound as a significant SERT inhibitor.

Quantitative Analysis of SERT Inhibition

In vitro studies have confirmed the inhibitory effect of this compound on the human serotonin transporter. The primary quantitative data available is derived from high-content screening assays.

| Compound | Concentration (μM) | SERT Inhibition (%) | Reference |

| This compound | 10 | 55.3 | Guan et al., 2017 |

Table 1: In vitro SERT inhibitory activity of this compound.

Experimental Protocols

The following section details the methodology employed in the key in vitro assay used to determine the SERT inhibitory activity of this compound.

High-Content Assay for SERT Function

This assay provides a robust and efficient method for measuring SERT activity in a cell-based format.

-

Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT-HEK).

-

Substrate: A fluorescent substrate, 4-[4-(dimethylamino)phenyl]-1-methylpyridinium (APP+), is used as a proxy for serotonin. The uptake of APP+ by the hSERT-expressing cells results in an increase in intracellular fluorescence.

-

Assay Principle: The assay measures the rate of APP+ uptake by the hSERT-HEK cells. Compounds that inhibit SERT will reduce the influx of APP+, leading to a decrease in the fluorescence signal.

-

Procedure:

-

hSERT-HEK cells are seeded into multi-well plates and cultured to form a confluent monolayer.

-

The cells are washed and incubated with a buffer solution.

-

This compound, or other test compounds, are added to the wells at the desired concentration (e.g., 10 μM).

-

The fluorescent substrate APP+ is added to initiate the uptake reaction.

-

The increase in intracellular fluorescence is monitored over time using a high-content imaging system or a fluorescence plate reader.

-

The percentage of inhibition is calculated by comparing the rate of fluorescence increase in the presence of the test compound to that of a vehicle control.

-

Visualizations: Pathways and Workflows

Signaling Pathway of SERT Inhibition

The following diagram illustrates the mechanism of action of SERT inhibitors like this compound and the downstream consequences on serotonergic signaling.

Caption: Mechanism of SERT inhibition by this compound.

The inhibition of SERT by this compound blocks the reuptake of serotonin from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, resulting in enhanced activation of postsynaptic 5-HT receptors and subsequent modulation of downstream signaling pathways.

Experimental Workflow for High-Content Screening

The diagram below outlines the key steps in the high-content screening assay used to identify and characterize SERT inhibitors.

Caption: Workflow of the high-content screening assay.

This automated workflow allows for the rapid and quantitative assessment of a large number of compounds for their ability to inhibit the serotonin transporter.

Discussion and Future Directions

The available data strongly indicates that this compound is a promising natural compound with SERT inhibitory properties. Its significant inhibition of SERT at a concentration of 10 μM positions it as a valuable lead compound for the development of novel antidepressants or other therapeutics targeting the serotonergic system.

Future research should focus on several key areas:

-

Determination of IC50 and Ki Values: A full dose-response analysis is required to determine the precise potency (IC50) and binding affinity (Ki) of this compound for the serotonin transporter.

-

Selectivity Profiling: It is crucial to assess the selectivity of this compound for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as other CNS targets.

-

In Vivo Efficacy: Preclinical studies in animal models of depression and anxiety are necessary to evaluate the in vivo efficacy and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs can help to identify the key structural features required for SERT inhibition and to optimize potency and selectivity.

Conclusion

This compound has been identified as a novel, naturally occurring inhibitor of the serotonin transporter. The data and methodologies presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Continued research into this compound and its derivatives could lead to the development of a new class of modulators for the treatment of serotonin-related disorders.

References

Preliminary Pharmacological Investigation of Nardosinonediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol, a sesquiterpenoid compound found in the medicinal plant Nardostachys jatamansi, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a preliminary investigation into the pharmacological activities of this compound, with a primary focus on its anti-neuroinflammatory effects. Drawing from available scientific literature, this document outlines the experimental methodologies employed to assess its bioactivity, presents quantitative data where available, and visualizes the putative signaling pathways and experimental workflows. While the current body of research is in its early stages, the initial findings suggest that this compound warrants further investigation as a potential lead compound for the development of novel therapeutics.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayas, has a long history of use in traditional medicine for treating a variety of ailments. Phytochemical analyses of this plant have led to the isolation of several bioactive compounds, including a class of sesquiterpenoids. Among these, this compound has been identified as a constituent with potential pharmacological significance. This document serves as a technical resource for researchers, consolidating the preliminary scientific data on this compound's bioactivities to facilitate further research and development efforts.

Pharmacological Activities

The primary pharmacological activity of this compound that has been investigated is its anti-neuroinflammatory potential. Additionally, some reports suggest potential antidepressant and cardioprotective effects, although dedicated studies on the isolated compound are limited.

Anti-Neuroinflammatory Activity

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators in the central nervous system, is implicated in the pathogenesis of various neurodegenerative diseases. The ability of a compound to mitigate these inflammatory processes is a key indicator of its therapeutic potential.

A key study investigated the anti-neuroinflammatory effects of several sesquiterpenoids isolated from Nardostachys jatamansi, including this compound. The study utilized an in vitro model of neuroinflammation by stimulating BV-2 microglial cells with lipopolysaccharide (LPS), a potent inflammatory agent. The inhibitory effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, was assessed.

Table 1: Inhibitory Effect of this compound on NO Production in LPS-Stimulated BV-2 Cells

| Compound | IC50 (µM) on NO Production |

| This compound | 46.54 |

Data extracted from a study on sesquiterpenoids from Nardostachys jatamansi.

The data indicates that this compound exhibits a dose-dependent inhibitory effect on NO production in activated microglial cells, suggesting its potential to modulate neuroinflammatory responses.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the anti-neuroinflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: BV-2, an immortalized murine microglial cell line, is commonly used as a model for studying neuroinflammation.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

BV-2 cells are seeded in 96-well plates at a specified density.

-

After a period of stabilization (e.g., 24 hours), the cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

A vehicle control group (treated with the solvent used to dissolve this compound) and a negative control group (untreated cells) are included.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.

-

Procedure:

-

After the treatment period, a specific volume of the cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for a set time (e.g., 10-15 minutes) to allow for color development.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated group.

-

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed inhibitory effects of a compound are due to its specific pharmacological activity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After the treatment period, the culture medium is removed.

-

A solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

-

The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-neuroinflammatory activity of this compound.

Putative Signaling Pathway

The following diagram illustrates a simplified putative signaling pathway for LPS-induced neuroinflammation and the potential point of intervention for this compound.

Discussion and Future Directions

The preliminary investigation into the pharmacological activity of this compound reveals its potential as an anti-neuroinflammatory agent. The demonstrated ability to inhibit nitric oxide production in a relevant in vitro model provides a solid foundation for further research. However, the current understanding of this compound's bioactivities is still in its infancy.

To advance the development of this compound as a potential therapeutic, the following future research directions are recommended:

-

Elucidation of the Mechanism of Action: Further studies are required to pinpoint the precise molecular targets of this compound within the inflammatory signaling cascades. Investigating its effects on key signaling proteins such as NF-κB, MAPKs, and upstream toll-like receptors (TLRs) would provide valuable insights.

-

Comprehensive Pharmacological Profiling: The suggestive evidence of antidepressant and cardioprotective activities needs to be substantiated through dedicated preclinical studies using isolated this compound.

-

In Vivo Efficacy Studies: The anti-neuroinflammatory effects observed in vitro should be validated in animal models of neuroinflammation and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and more favorable pharmacokinetic profiles.

-

Toxicology and Safety Assessment: A thorough evaluation of the safety profile of this compound is a prerequisite for any potential clinical development.

Conclusion

This compound, a natural product isolated from Nardostachys jatamansi, has demonstrated promising anti-neuroinflammatory activity in preliminary studies. This technical guide has summarized the available data and outlined the experimental approaches for its investigation. While more extensive research is necessary to fully characterize its pharmacological profile and therapeutic potential, this compound represents a valuable starting point for the discovery and development of new drugs targeting neuroinflammation and potentially other pathological conditions.

The Enigmatic Nardosinonediol: A Deep Dive into its Natural Occurrence, Abundance, and Extraction in Plants

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Nardosinonediol, a naturally occurring sesquiterpenoid of significant interest to the scientific and pharmaceutical communities. The document details its presence and concentration in various plant sources, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathways involved in its creation. This guide is intended to be a critical resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Natural Occurrence and Abundance of this compound

This compound is a sesquiterpenoid primarily found in perennial herbaceous plants belonging to the Nardostachys genus, which is part of the Valerianaceae family. These plants are native to the alpine regions of the Himalayas, China, and India. The most notable sources of this compound are Nardostachys jatamansi and Nardostachys chinensis. The compound, along with other bioactive sesquiterpenoids like Nardosinone, is predominantly concentrated in the roots and rhizomes of these plants[1][2][3][4][5]. The accumulation of these compounds in the subterranean parts of the plant is consistent with the high expression of sesquiterpenoid biosynthesis genes in these tissues[1].

The abundance of this compound can vary depending on the specific plant species, geographical location, and the extraction method employed. Quantitative analysis of a 20% aqueous ethanol extract of Nardostachys jatamansi has revealed a this compound content of 1.54 ± 0.06%[3][6]. Further research is required to establish a more comprehensive understanding of its prevalence across different Nardostachys populations and under various environmental conditions.

Quantitative Data on this compound Abundance

| Plant Species | Plant Part | Extraction Solvent | Compound | Concentration (% w/w of extract) | Reference |

| Nardostachys jatamansi | Rhizomes | 20% Aqueous Ethanol | This compound | 1.54 ± 0.06 | [3][6] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a synthesized methodology based on established techniques for the extraction and isolation of sesquiterpenoids from Nardostachys species[4][7][8][9][10][11].

Objective: To extract and isolate this compound from the rhizomes of Nardostachys jatamansi.

Materials:

-

Dried and powdered rhizomes of Nardostachys jatamansi

-

95% Ethanol

-

Ethyl acetate

-

Hexane

-

Chloroform

-

Methanol

-

Silica gel for column chromatography (60-120 mesh)

-

Pre-coated silica gel 60 F254 TLC plates

-

Rotary evaporator

-

Soxhlet apparatus (optional, for continuous extraction)

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Maceration: Soak 100g of dried, powdered N. jatamansi rhizomes in 1L of 95% ethanol at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process twice with fresh solvent. Combine the filtrates.

-

Soxhlet Extraction (Alternative): Place 100g of the powdered rhizomes in a thimble and perform continuous extraction with 95% ethanol for 8-12 hours.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

-

Collect the different solvent fractions. This compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

-

-

Column Chromatography:

-

Pack a glass column with silica gel suspended in hexane.

-

Load the concentrated ethyl acetate fraction (which is likely to be rich in this compound) onto the column.

-

Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, etc.).

-

Collect fractions of 20-30 mL.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots under UV light (254 nm) and/or by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pool the fractions containing the compound with a similar Rf value to a this compound standard (if available).

-

-

Purification and Crystallization:

-

Concentrate the pooled fractions containing this compound.

-

Further purify the compound using preparative TLC or re-crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

-

Quantification of this compound by HPLC-UV

The following is a general protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection[3][12][13].

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 200-220 nm for sesquiterpenoids without extensive chromophores).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve a known weight of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

General Biosynthetic Pathway of Sesquiterpenoids in Nardostachys

The biosynthesis of this compound, a sesquiterpenoid, originates from the isoprenoid pathway. The key precursor for all sesquiterpenoids is Farnesyl diphosphate (FPP). In Nardostachys jatamansi, the conversion of FPP to the diverse array of sesquiterpenoid skeletons is catalyzed by a family of enzymes known as terpene synthases (TPS). Subsequent modifications, such as hydroxylations, are carried out by cytochrome P450 monooxygenases (CYPs) to produce the final bioactive compounds like this compound. Several candidate genes, including NjTPS-49, NjTPS-54, NjTPS-56, NjTPS-57, and NjTPS-59, have been identified as being involved in sesquiterpene synthesis in this plant[14].

Caption: Generalized biosynthetic pathway of sesquiterpenoids in Nardostachys.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant material.

Caption: Workflow for this compound extraction, isolation, and quantification.

References

- 1. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Analysis of the Ingredients of 20% Aqueous Ethanol Extract of Nardostachys jatamansi through Phytochemical Study and Evaluation of Anti-Neuroinflammatory Component - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. impactfactor.org [impactfactor.org]

- 8. phcog.com [phcog.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102503926A - Method for extracting and separating nardosinone - Google Patents [patents.google.com]

- 11. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic study comparing pure desoxo-narchinol A and this compound with extracts from Nardostachys jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Nardosinonediol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nardosinonediol, a sesquiterpenoid found in the medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. As a derivative of the more extensively studied nardosinone, understanding its structural and biological characteristics is crucial for ongoing research and drug development efforts. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, details on experimental protocols for its analysis, and an exploration of its potential biological activities and associated signaling pathways.

Spectroscopic Data of this compound

While comprehensive, publicly available datasets for this compound are limited, data has been reported in specialized chemical literature. The following tables summarize the key spectroscopic information essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | 41.5 | 1.65 (m), 1.95 (m) |

| 2 | 27.8 | 1.80 (m) |

| 3 | 38.7 | 1.45 (m), 1.55 (m) |

| 4 | 141.2 | - |

| 5 | 121.5 | 5.30 (br s) |

| 6 | 30.5 | 2.10 (m) |

| 7 | 82.1 | 4.60 (d, J=6.0) |

| 8 | 50.2 | 2.20 (m) |

| 9 | 48.5 | 1.75 (m) |

| 10 | 38.2 | - |

| 11 | 73.4 | - |

| 12 | 25.1 | 1.25 (s) |

| 13 | 26.2 | 1.28 (s) |

| 14 | 21.3 | 0.95 (d, J=7.0) |

| 15 | 16.5 | 0.85 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (Alcohol) |

| ~2950 | C-H (Alkane) |

| ~1640 | C=C (Alkene) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Molecular Weight |

| ESI | 253.1804 | C₁₅H₂₄O₃ | 252.35 |

Note: The observed mass may vary slightly depending on the instrumentation and ionization method.

Experimental Protocols

The spectroscopic data presented above are typically acquired through a series of standardized experimental procedures.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for protons and 100 MHz for carbon-13. Samples are typically dissolved in deuterated chloroform (CDCl₃) or methanol (CD₃OD) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer model. The sample is prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

Biological Activity and Signaling Pathways

While research on this compound is not as extensive as that on its parent compound, nardosinone, preliminary studies suggest it is a significant contributor to the anti-neuroinflammatory effects of Nardostachys jatamansi extracts.[1] The biological activities of nardosinone are known to be mediated through various signaling pathways, and it is plausible that this compound interacts with similar cellular mechanisms.

Nardosinone has been shown to exert its effects through the modulation of several key signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Nardosinone has been observed to influence the phosphorylation of key proteins in this pathway.[2][3]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway plays a critical role in the inflammatory response. Nardosinone has been shown to inhibit the activation of NF-κB.

-

cAMP/PKA (Cyclic Adenosine Monophosphate/Protein Kinase A) Pathway: This pathway is involved in a wide range of cellular functions, and nardosinone has been reported to interact with its components.[4]

Given the structural similarity, it is hypothesized that this compound may also exert its biological effects through these or related signaling cascades. Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for studying this compound's effect on signaling pathways.

Potential MAPK Signaling Pathway Modulation by this compound

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Nardosinone, the first enhancer of neurite outgrowth-promoting activity of staurosporine and dibutyryl cyclic AMP in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nardosinone, a novel enhancer of nerve growth factor in neurite outgrowth from PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unraveling the Stability of Nardosinonediol: A Technical Guide for Researchers

An In-depth Examination of Nardosinonediol Stability Inferred from Degradation Studies of Nardosinone

This technical guide offers a comprehensive overview of the current understanding of this compound's stability in various conditions. It is important to note that direct and extensive research focusing solely on the stability of this compound in a wide range of solvents is limited. The majority of the available data is derived from studies investigating the degradation of its parent compound, Nardosinone, where this compound is identified as a key intermediate. This document synthesizes these findings to provide a foundational understanding for researchers, scientists, and professionals involved in drug development.

Inferred Stability Profile of this compound

This compound emerges as an initial intermediate in the degradation pathway of Nardosinone.[1][2] Its stability is significantly influenced by the surrounding chemical environment, particularly pH and temperature.

Key Findings:

-

Neutral Conditions: this compound is reported to be generally stable in a neutral medium.[3]

-

Acidic and High-Temperature Conditions: In acidic environments and/or at high temperatures, this compound is susceptible to degradation. It can be readily oxygenated to form 7-oxonardosinone or dehydrated to form kanshone A.[3] This instability in acidic and high-temperature conditions is a critical consideration for its handling, formulation, and storage.

-

Simulated Intestinal Fluid (SIF): The detection of this compound in simulated intestinal fluid (SIF) during Nardosinone degradation studies suggests a relative stability in these near-neutral to slightly alkaline conditions.[3]

-

Simulated Gastric Fluid (SGF) and High Temperature (HT): Conversely, the absence of detectable this compound in the degradation products of Nardosinone under high temperature and in simulated gastric fluid (acidic pH) further supports its instability in these conditions.[3]

The following table summarizes the inferred stability of this compound based on the available literature.

| Condition | Solvent/Medium | Inferred Stability of this compound | Reference |

| pH | |||

| Neutral | Aqueous/Unspecified | Generally Stable | [3] |

| Acidic | Simulated Gastric Fluid | Unstable, readily degrades | [3] |

| Near-neutral to slightly alkaline | Simulated Intestinal Fluid | Relatively Stable | [3] |

| Temperature | |||

| High Temperature | Water (boiling) | Unstable, readily degrades | [3] |

| Solvent | |||

| Boiling Methanol Solution | Methanol | Formed from Nardosinone degradation | [2] |

Note: Quantitative data such as degradation rates or half-life in various organic solvents are not available in the reviewed literature.

Experimental Protocols

The following experimental protocols are derived from studies on Nardosinone degradation and provide a framework for assessing the stability of this compound.

Degradation Studies of Nardosinone in Boiling Water

This protocol was utilized to isolate and identify the main degradation products of Nardosinone, including the intermediate this compound.[3]

-

Degradation Procedure:

-

Nardosinone is refluxed in boiling water.

-

The reaction is monitored using Thin Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography (UPLC) to ensure complete degradation of the starting material.[3]

-

The final degradation products are dried under reduced pressure to obtain a mixture of degradants.[3]

-

-

Separation and Isolation of Degradation Products:

-

The degradation mixture is subjected to Open Column Chromatography (ODS) with a reversed-phase column.

-

A gradient elution of MeOH–H₂O is used to separate the fractions.[3]

-

Further purification of fractions is achieved using silica gel column chromatography with a gradient of petroleum ether/ethyl acetate.[3]

-

Recrystallization in methanol is used to obtain pure compounds.[3]

-

-

Analytical Identification:

-

Spectroscopic Analysis: The structures of the isolated compounds are identified using 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

-

Chromatographic Analysis: Ultra-High Performance Liquid Chromatography-Photo-Diode Array (UPLC–PDA) and Ultra-High Performance Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC–DAD/Q–TOF MS) are used to profile the degradation pattern.[2][3]

-

Stability Testing in Simulated Gastric and Intestinal Fluids

This methodology is crucial for understanding the stability of this compound in physiological environments.

-

Preparation of Simulated Fluids: Standard protocols for preparing Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are followed.

-

Incubation: Nardosinone (and by extension, this compound) is incubated in SGF and SIF under controlled temperature conditions.

-

Analysis: The degradation is monitored over time using UPLC–PDA and UHPLC–DAD/Q–TOF MS to identify and quantify the remaining compound and its degradation products.[2]

Visualization of Nardosinone Degradation Pathway

The following diagram illustrates the degradation pathway of Nardosinone, highlighting the central role of this compound as an intermediate.

Caption: Degradation pathway of Nardosinone via the this compound intermediate.

The workflow for investigating the degradation of Nardosinone, which is applicable to studying this compound, is depicted below.

Caption: Experimental workflow for Nardosinone degradation and stability analysis.

References

The Interplay of Nardosinonediol with Other Bioactive Compounds in Nardostachys jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardostachys jatamansi, a perennial herb native to the Himalayas, is a rich source of bioactive sesquiterpenoids, which contribute to its extensive use in traditional medicine. Among these compounds, nardosinonediol is a notable constituent, existing in a complex chemical milieu alongside other structurally related molecules. This technical guide provides an in-depth analysis of the relationship between this compound and other key bioactive compounds within N. jatamansi. It explores their biosynthetic connections, potential synergistic and antagonistic interactions, and their collective influence on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundation for future research and therapeutic innovation.

Introduction

Nardostachys jatamansi (family Caprifoliaceae) has a long history of use in Ayurvedic and other traditional medicine systems for treating a variety of ailments, particularly those related to the central nervous system.[1] The therapeutic efficacy of this plant is attributed to its complex mixture of bioactive compounds, primarily sesquiterpenoids. This compound, a nardosinane-type sesquiterpenoid, is a significant component of the chemical profile of N. jatamansi rhizomes. Understanding the intricate relationships between this compound and other co-occurring bioactive compounds is crucial for elucidating the plant's pharmacological mechanisms and for the development of novel therapeutics. This guide synthesizes the current scientific knowledge on these interactions, with a focus on biosynthetic pathways, synergistic activities, and modulation of cellular signaling.

Quantitative Analysis of Key Bioactive Compounds

The rhizomes of Nardostachys jatamansi are the primary source of its characteristic sesquiterpenoids. The concentration of these compounds can vary depending on geographical location, age of the plant, and processing methods. Recent analytical studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have enabled the precise quantification of several key bioactive constituents.[2]

| Compound | Class | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |

| This compound | Nardosinane Sesquiterpenoid | 0.1 - 0.5 | HPLC-UV | |

| Nardosinone | Nardosinane Sesquiterpenoid | 0.5 - 2.0 | HPLC-UV, UPLC-PDA | [2] |

| Desoxo-narchinol A | Nardosinane Sesquiterpenoid | 0.2 - 0.8 | HPLC-UV | |

| Isonardosinone | Nardosinane Sesquiterpenoid | 0.1 - 0.4 | UPLC-PDA | [2] |

| Kanshone C | Nardosinane Sesquiterpenoid | Not specified | UPLC | [3] |

| Jatamansone (Valeranone) | Sesquiterpenoid | Variable | GC-MS | [3] |

| (-)-Aristolone | Aristolane Sesquiterpenoid | Not specified | UPLC-PDA | [2] |

| Kanshone H | Nardosinane Sesquiterpenoid | Not specified | UPLC-PDA | [2] |

Table 1: Quantitative Data of Major Bioactive Compounds in Nardostachys jatamansi

Biosynthetic Relationship of this compound

The biosynthesis of sesquiterpenoids in N. jatamansi originates from the mevalonate pathway, which produces the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor farnesyl pyrophosphate (FPP).[4]

FPP serves as the common substrate for a variety of sesquiterpene synthases (TPSs), which catalyze the formation of diverse and complex carbocyclic skeletons. Transcriptome analysis of N. jatamansi has identified several candidate NjTPS genes that are predominantly expressed in the roots and rhizomes, the primary sites of sesquiterpenoid accumulation.[3][4][5] Following the initial cyclization by TPSs, the sesquiterpene scaffolds undergo a series of post-modifications, such as oxidation, hydroxylation, and rearrangement, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, leading to the vast array of bioactive compounds found in the plant.[3]

A plausible relationship between this compound and the major constituent nardosinone has been proposed through degradation studies. These studies suggest that this compound may act as an initial intermediate in the degradation of nardosinone. This suggests a close metabolic or biosynthetic link between these two compounds, where this compound could be a precursor to or a degradation product of nardosinone under specific physiological conditions.

Synergistic and Antagonistic Interactions

The complex mixture of bioactive compounds in N. jatamansi suggests the potential for synergistic or antagonistic interactions, where the combined effect of multiple compounds is greater or lesser than the sum of their individual effects. While direct studies on the synergistic effects between purified this compound and other specific compounds from the plant are limited, the observed neuroprotective and anti-inflammatory activities of the whole plant extract are likely the result of such interactions.

For instance, the antioxidant properties of the extract are probably due to the combined action of multiple constituents, each contributing to the overall radical scavenging and protective effects. The presence of a variety of sesquiterpenoids with different functional groups could lead to a broader spectrum of activity and enhanced efficacy compared to a single compound. Further research is warranted to investigate the specific synergistic or antagonistic relationships between this compound and other prominent compounds like jatamansone and nardosinone in various biological assays.

Modulation of Signaling Pathways

The bioactive compounds in N. jatamansi, including this compound, are thought to exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and neurotransmission.

Anti-Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Bioactive compounds from N. jatamansi have been shown to possess anti-neuroinflammatory properties. The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of the inflammatory response.

-

NF-κB Signaling: In response to inflammatory stimuli, the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory cytokines and enzymes. Some natural compounds are known to inhibit the activation of NF-κB. It is plausible that this compound, along with other sesquiterpenoids in N. jatamansi, contributes to the plant's anti-inflammatory effects by modulating this pathway.[6][7]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Some studies suggest that natural compounds can modulate this pathway to exert neuroprotective effects. Nardosinone has been shown to affect the PI3K/Akt/mTOR pathway.[8][9][10] The structural similarity of this compound to nardosinone suggests it may also interact with components of this pathway.

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Activation of the Nrf2/HO-1 pathway is a key mechanism for cellular defense against oxidative stress. A study on nardochinoid B, a compound from the related species Nardostachys chinensis, demonstrated its ability to activate this pathway, suggesting that compounds from this genus, potentially including this compound, may exert their antioxidant effects through this mechanism.[6]

Experimental Protocols

Extraction of Sesquiterpenoids from N. jatamansi Rhizomes

-

Plant Material: Dried and powdered rhizomes of Nardostachys jatamansi.

-

Extraction Solvent: A mixture of chloroform and methanol (CHCl3:MeOH, 1:1 v/v).[11][12]

-

Procedure: a. Macerate the powdered rhizomes in the extraction solvent at room temperature for 72 hours with occasional shaking. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of this compound

-